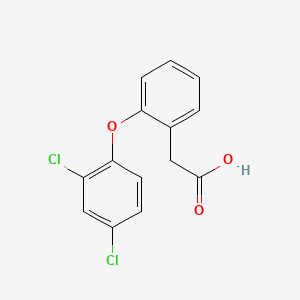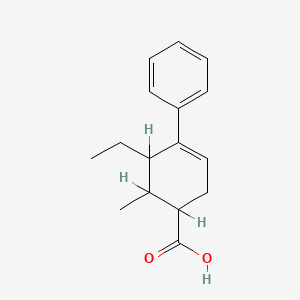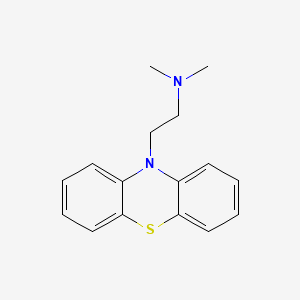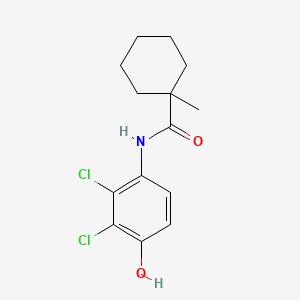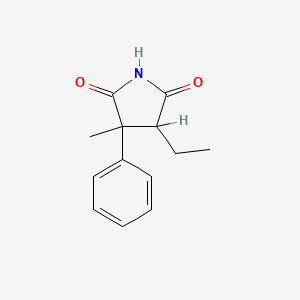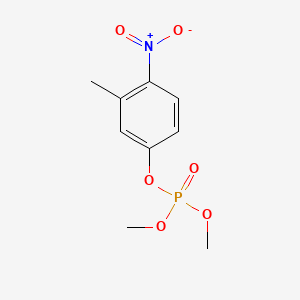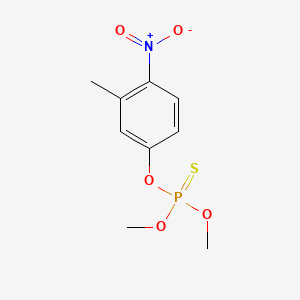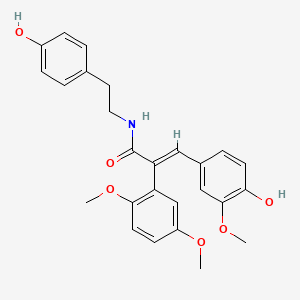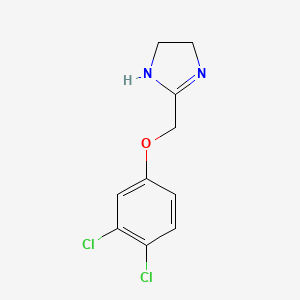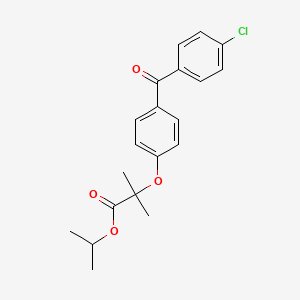![molecular formula C15H20BrCl2N3O2S B1672574 4-bromo-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride CAS No. 913636-88-1](/img/structure/B1672574.png)
4-bromo-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-0104 Dihydrochloride is a chemical compound known for its potent intraocular pressure-lowering effects. It is an inhibitor of Rho-associated coiled coil-formed protein kinase (ROCK), which plays a significant role in various cellular functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for H-0104 Dihydrochloride typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
H-0104 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various derivatives of H-0104 Dihydrochloride with modified functional groups .
Aplicaciones Científicas De Investigación
H-0104 Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its effects on cellular functions and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in lowering intraocular pressure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
H-0104 Dihydrochloride exerts its effects by inhibiting Rho-associated coiled coil-formed protein kinase (ROCK). This inhibition leads to a decrease in intraocular pressure by affecting the cellular pathways involved in fluid regulation within the eye .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to H-0104 Dihydrochloride include other ROCK inhibitors such as:
- Y-27632
- Fasudil
- GSK269962A
Uniqueness
H-0104 Dihydrochloride is unique due to its specific molecular structure and potent intraocular pressure-lowering effects. Its effectiveness in reducing intraocular pressure in ocular normotensive monkeys sets it apart from other similar compounds .
Propiedades
Número CAS |
913636-88-1 |
|---|---|
Fórmula molecular |
C15H20BrCl2N3O2S |
Peso molecular |
457.2 g/mol |
Nombre IUPAC |
4-bromo-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride |
InChI |
InChI=1S/C15H18BrN3O2S.2ClH/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;/h2,4-5,9-11,17H,3,6-8H2,1H3;2*1H/t11-;;/m0../s1 |
Clave InChI |
HVNZBMLWOCZURY-IDMXKUIJSA-N |
SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)Br.Cl.Cl |
SMILES isomérico |
C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)Br.Cl.Cl |
SMILES canónico |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)Br.Cl.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
H-0104 Dihydrochloride; H 0104 Dihydrochloride; H0104 Dihydrochloride; H-0104 2HCl; H 0104 2HCl; H0104 2HCl; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



